Class-Validated Agrochemical Potency: EC50 Comparison with Commercial Bactericides
As a direct analog within the broader class of trifluoromethylpyridine (TFMP) amides, this compound is positioned within a chemotype known for high antibacterial efficacy. In standardized in vitro assays against Xanthomonas oryzae pv. oryzae (Xoo), a key pathogen causing rice bacterial leaf blight, a closely related TFMP amide derivative containing a sulfone moiety (Compound F10) demonstrated an EC50 of 83 mg/L [1]. This potency is superior to the commercial standard bactericides thiodiazole copper (EC50 = 97 mg/L) and bismerthiazol (EC50 = 112 mg/L) [1]. This class-level performance benchmark validates the intrinsic potency advantage of the TFMP scaffold over established commercial agents, a critical factor for justifying its use in lead optimization programs.
| Evidence Dimension | In vitro antibacterial activity (EC50) |
|---|---|
| Target Compound Data | This specific compound serves as the core scaffold for the TFMP amide class; the representative analog F10 shows EC50 = 83 mg/L. |
| Comparator Or Baseline | Thiodiazole copper (EC50 = 97 mg/L) and Bismerthiazol (EC50 = 112 mg/L) |
| Quantified Difference | Analog F10 is 1.17x more potent than thiodiazole copper and 1.35x more potent than bismerthiazol. |
| Conditions | In vitro assay against Xanthomonas oryzae pv. oryzae (Xoo) [1]. |
Why This Matters
This data provides a quantitative baseline for the TFMP chemotype's superior potency compared to market standards, justifying the higher value of this advanced intermediate for agrochemical discovery.
- [1] Guo, S. X., He, F., Dai, A. L., Zhang, R. F., Chen, S. H., & Wu, J. (2020). Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. RSC Advances, 10(58), 35658-35670. https://doi.org/10.1039/D0RA07301F View Source
